2,7-Dimethylpyrazolo[1,5-a]pyridine-3-carboxylic acid
Overview
Description
Synthesis Analysis
The synthesis of pyrazolo[1,5-a]pyridine derivatives has been widely studied. A new pathway for the synthesis of pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles and aniline at room temperature under ethanol in the presence of amorphous carbon-supported sulfonic acid (AC-SO3H) as the catalyst has been reported . This method provided the desired products with moderate to good yields .Scientific Research Applications
Anti-tubercular Agents
The compound has been used in the design and synthesis of pyrazolo[1,5-a]pyridine-3-carboxamides as anti-tubercular agents . The research was conducted by the State Key Laboratory of Respiratory Diseases, Guangzhou Institutes of Biomedicine and Health, Chinese Academy of Science .
Antitumor Scaffold
Functional pyrazolo[1,5-a]pyrimidines, which include 2,7-Dimethylpyrazolo[1,5-a]pyridine-3-carboxylic acid, have been used as an antitumor scaffold . The compounds have shown significant anticancer potential and enzymatic inhibitory activity .
ATP-binding Sites of Proteins
Tetrahydropyrazolo[1,5-a]pyrimidine, a derivative of 2,7-Dimethylpyrazolo[1,5-a]pyridine-3-carboxylic acid, has been used as an adenine mimetic for binding to the ATP-binding sites of proteins .
Material Science
Pyrazolo[1,5-a]pyrimidine derivatives have attracted a great deal of attention in material science due to their significant photophysical properties .
Drug Discovery
The structural motif of pyrazolo[1,5-a]pyrimidine, which includes 2,7-Dimethylpyrazolo[1,5-a]pyridine-3-carboxylic acid, is a privileged scaffold for combinatorial library design and drug discovery .
Synthetic Transformations
The compound has been used in various synthetic transformations to improve structural diversity and allow a synergic effect between new synthetic routes and the possible applications of these compounds .
Mechanism of Action
Target of Action
It’s worth noting that pyrazolo[1,5-a]pyrimidine derivatives, a family to which this compound belongs, have been studied for their significant impact in medicinal chemistry .
Mode of Action
Related compounds in the pyrazolo[1,5-a]pyrimidine family have been noted for their anticancer potential and enzymatic inhibitory activity .
Biochemical Pathways
Compounds in the pyrazolo[1,5-a]pyrimidine family have been associated with significant photophysical properties, suggesting potential interactions with light-dependent biochemical pathways .
properties
IUPAC Name |
2,7-dimethylpyrazolo[1,5-a]pyridine-3-carboxylic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2/c1-6-4-3-5-8-9(10(13)14)7(2)11-12(6)8/h3-5H,1-2H3,(H,13,14) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WXKJDHVLAACWPF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC2=C(C(=NN12)C)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,7-Dimethylpyrazolo[1,5-a]pyridine-3-carboxylic acid | |
CAS RN |
143803-85-4 | |
Record name | 2,7-dimethylpyrazolo[1,5-a]pyridine-3-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
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